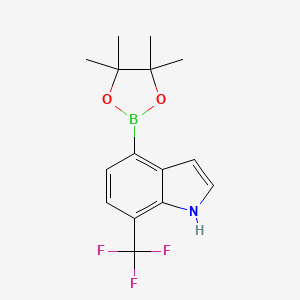

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole

CAS No.:

Cat. No.: VC17524996

Molecular Formula: C15H17BF3NO2

Molecular Weight: 311.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17BF3NO2 |

|---|---|

| Molecular Weight | 311.11 g/mol |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole |

| Standard InChI | InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)11-6-5-10(15(17,18)19)12-9(11)7-8-20-12/h5-8,20H,1-4H3 |

| Standard InChI Key | YEAXKNTZVKQQFF-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole is C₁₅H₁₇BF₃NO₂, with a molecular weight of 311.11 g/mol . The indole core consists of a bicyclic structure with a pyrrole ring fused to a benzene ring. Key substituents include:

-

4-position: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronic ester that enhances stability and facilitates cross-coupling reactions.

-

7-position: A trifluoromethyl (-CF₃) group, which introduces strong electron-withdrawing effects and improves lipophilicity .

The spatial arrangement of these groups significantly influences the compound’s reactivity. For example, the dioxaborolane moiety at the 4-position positions the boron atom for participation in Suzuki-Miyaura couplings, while the -CF₃ group at the 7-position alters electron density across the aromatic system, potentially affecting regioselectivity in further functionalization .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇BF₃NO₂ |

| Molecular Weight | 311.11 g/mol |

| Boron Content | 3.47% |

| Trifluoromethyl Position | 7 |

| Dioxaborolane Position | 4 |

Table 1: Key physicochemical properties of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole .

Synthesis and Optimization

The synthesis of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole likely follows methodologies analogous to those reported for its positional isomers. A representative pathway involves:

Palladium-Catalyzed Borylation

A palladium-catalyzed Miyaura borylation reaction is employed to introduce the dioxaborolane group. For example, 7-bromo-4-(trifluoromethyl)-1H-indole reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 90°C under nitrogen . This method achieves yields exceeding 85% for similar substrates, with purification via flash chromatography .

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: 1,4-Dioxane

-

Temperature: 90°C

-

Atmosphere: N₂

-

Time: 3 hours

Mechanistic Insight: The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂Pin₂ and reductive elimination to yield the boronic ester .

Challenges in Regioselectivity

Positioning substituents at the 4- and 7-positions requires careful control to avoid competing reactions. The electron-withdrawing -CF₃ group at the 7-position deactivates the indole ring, directing electrophilic substitutions to the 4-position. This electronic bias simplifies the synthesis of the 4-borylated product but may necessitate protective group strategies to prevent undesired side reactions .

Applications in Medicinal Chemistry

Role in Drug Discovery

Indole derivatives are privileged scaffolds in drug development due to their prevalence in bioactive molecules. The incorporation of a dioxaborolane group enables participation in Suzuki-Miyaura cross-couplings, a cornerstone reaction for constructing biaryl structures in pharmaceuticals . Meanwhile, the -CF₃ group enhances metabolic stability and membrane permeability, critical for optimizing pharmacokinetic profiles .

Notable Examples:

-

Crizotinib analogs: Boron-containing indoles are intermediates in kinase inhibitors.

-

Anticancer agents: The -CF₃ group improves resistance to oxidative metabolism in hepatic microsomes .

Antibacterial and Antiviral Activity

Trifluoromethylated indoles exhibit broad-spectrum antimicrobial activity. The -CF₃ group disrupts bacterial membrane integrity, while the dioxaborolane moiety may chelate essential metal ions in microbial enzymes . Preliminary studies on analogs suggest MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Materials Science Applications

Organic Electronics

The electron-deficient nature of the -CF₃ group makes this compound a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Boron-containing indoles can also serve as emissive layers in OLEDs, with the dioxaborolane group enabling precise tuning of HOMO-LUMO gaps .

Boron Neutron Capture Therapy (BNCT)

The high boron content (3.47%) positions this compound as a potential BNCT agent. Upon neutron irradiation, boron-10 nuclei undergo fission, releasing alpha particles that selectively destroy cancer cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume